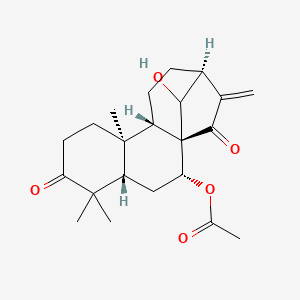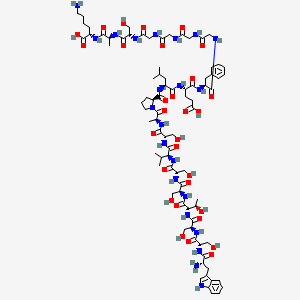
eIF4A3-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eukaryotic Initiation Factor 4A-3 Inhibitor 10 (eIF4A3-IN-10) is a small molecule inhibitor targeting eukaryotic initiation factor 4A-3 (eIF4A3), a member of the DEAD-box protein family. eIF4A3 is a core component of the exon junction complex, which plays a crucial role in post-transcriptional gene regulation by promoting exon junction complex control of precursor messenger RNA splicing and influencing nonsense-mediated messenger RNA decay .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of eIF4A3-IN-10 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
eIF4A3-IN-10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
eIF4A3-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of eIF4A3 in various biochemical pathways.
Biology: Helps in understanding the molecular mechanisms of eIF4A3 in gene regulation and its impact on cellular processes.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, as eIF4A3 is implicated in tumor growth and progression.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting eIF4A3
Mechanism of Action
eIF4A3-IN-10 exerts its effects by inhibiting the activity of eIF4A3. This inhibition disrupts the exon junction complex’s role in precursor messenger RNA splicing and nonsense-mediated messenger RNA decay, leading to altered gene expression and cellular responses. The molecular targets and pathways involved include the PI3K-AKT-ERK1/2-P70S6K pathway, which is crucial for cell proliferation and survival .
Comparison with Similar Compounds
eIF4A3-IN-10 is compared with other similar compounds, such as:
eIF4A1 Inhibitors: Target eukaryotic initiation factor 4A-1, another member of the DEAD-box protein family.
eIF4A2 Inhibitors: Target eukaryotic initiation factor 4A-2, which shares structural similarities with eIF4A3
The uniqueness of this compound lies in its specific inhibition of eIF4A3, making it a valuable tool for studying the distinct roles of eIF4A3 in cellular processes and its potential as a therapeutic target .
Properties
Molecular Formula |
C29H29NO8 |
|---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
methyl (1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-6-(methylcarbamoyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate |
InChI |
InChI=1S/C29H29NO8/c1-30-26(32)17-14-20(36-3)24-21(15-17)38-29(18-10-12-19(35-2)13-11-18)23(16-8-6-5-7-9-16)22(27(33)37-4)25(31)28(24,29)34/h5-15,22-23,25,31,34H,1-4H3,(H,30,32)/t22-,23-,25-,28+,29+/m1/s1 |
InChI Key |
QGBWLAVVBBEGCQ-VBIJGHLJSA-N |
Isomeric SMILES |
CNC(=O)C1=CC2=C(C(=C1)OC)[C@@]3([C@@H]([C@@H]([C@H]([C@@]3(O2)C4=CC=C(C=C4)OC)C5=CC=CC=C5)C(=O)OC)O)O |
Canonical SMILES |
CNC(=O)C1=CC2=C(C(=C1)OC)C3(C(C(C(C3(O2)C4=CC=C(C=C4)OC)C5=CC=CC=C5)C(=O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



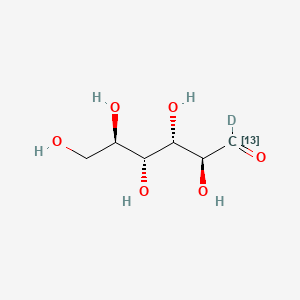
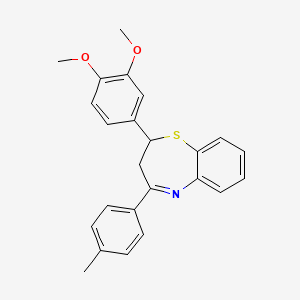
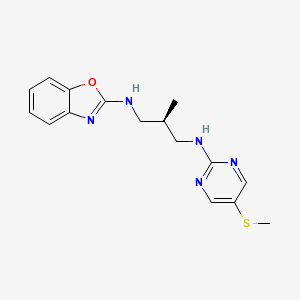
![(2R,4R,5S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B12397381.png)


![N-(2-methylsulfonylsulfanylethyl)-2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide](/img/structure/B12397410.png)
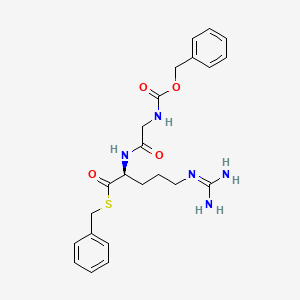

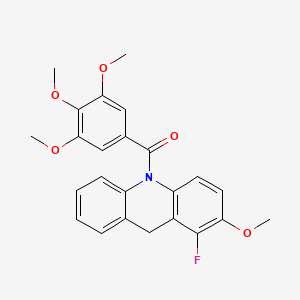
![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12397422.png)
